Cas no 2445793-81-5 (5-carbamoyltricyclo3.3.0.0,3,7octane-1-carboxylic acid)

5-carbamoyltricyclo3.3.0.0,3,7octane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 2445793-81-5
- EN300-26975756
- 5-carbamoyltricyclo[3.3.0.0,3,7]octane-1-carboxylic acid
- 5-carbamoyltricyclo3.3.0.0,3,7octane-1-carboxylic acid
-
- Inchi: 1S/C10H13NO3/c11-7(12)9-1-5-3-10(9,8(13)14)4-6(5)2-9/h5-6H,1-4H2,(H2,11,12)(H,13,14)
- InChI Key: GSADNKVQUDUXKS-UHFFFAOYSA-N
- SMILES: OC(C12CC3CC1(C(N)=O)CC3C2)=O
Computed Properties
- Exact Mass: 195.08954328g/mol
- Monoisotopic Mass: 195.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 335
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 80.4Ų
- XLogP3: -0.5
5-carbamoyltricyclo3.3.0.0,3,7octane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26975756-1.0g |
5-carbamoyltricyclo[3.3.0.0,3,7]octane-1-carboxylic acid |
2445793-81-5 | 95.0% | 1.0g |
$0.0 | 2025-03-20 | |
Enamine | EN300-26975756-1g |
5-carbamoyltricyclo[3.3.0.0,3,7]octane-1-carboxylic acid |
2445793-81-5 | 1g |
$0.0 | 2023-09-11 |
5-carbamoyltricyclo3.3.0.0,3,7octane-1-carboxylic acid Related Literature
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
Additional information on 5-carbamoyltricyclo3.3.0.0,3,7octane-1-carboxylic acid
Introduction to 5-Carbamoyltricyclo[3.3.0.03,7]octane-1-carboxylic Acid (CAS No. 2445793-81-5)
5-Carbamoyltricyclo[3.3.0.03,7]octane-1-carboxylic acid (CAS No. 2445793-81-5) is a unique and structurally complex organic compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and materials science. This compound features a tricyclic core with a carbamoyl and carboxylic acid functional group, making it a valuable candidate for various applications, including pharmaceutical development and advanced materials research.
The molecular structure of 5-Carbamoyltricyclo[3.3.0.03,7]octane-1-carboxylic acid is characterized by its tricyclic framework, which consists of three interconnected rings with a unique bridging pattern. The presence of the carbamoyl group at the 5-position and the carboxylic acid group at the 1-position adds functional versatility to this compound, enabling it to participate in a wide range of chemical reactions and interactions.
In recent years, the study of tricyclic compounds has seen significant advancements, particularly in the context of their biological activities and potential therapeutic applications. Research has shown that compounds with similar tricyclic structures exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. The unique structural features of 5-Carbamoyltricyclo[3.3.0.03,7]octane-1-carboxylic acid make it an attractive candidate for further investigation in these areas.
The synthesis of 5-Carbamoyltricyclo[3.3.0.03,7]octane-1-carboxylic acid has been reported using various synthetic routes, including multistep processes involving ring-closing metathesis (RCM) and other advanced synthetic techniques. These methods have enabled chemists to produce this compound with high purity and yield, facilitating its use in both academic research and industrial applications.
In the realm of medicinal chemistry, 5-Carbamoyltricyclo[3.3.0.03,7]octane-1-carboxylic acid has shown promise as a lead compound for drug discovery. Its tricyclic core provides a rigid scaffold that can be modified to optimize pharmacological properties such as solubility, stability, and bioavailability. Recent studies have explored the use of this compound as a scaffold for developing novel drugs targeting various diseases, including cancer and neurodegenerative disorders.
Beyond its potential in pharmaceuticals, 5-Carbamoyltricyclo[3.3.0.03,7]octane-1-carboxylic acid has also found applications in materials science. The rigid tricyclic structure imparts unique mechanical properties to polymers and other materials when incorporated as a building block or additive. This has led to its use in the development of advanced materials with enhanced strength, flexibility, and thermal stability.
The biological activity of 5-Carbamoyltricyclo[3.3.0.03,7]octane-1-carboxylic acid has been evaluated through various in vitro and in vivo studies. These studies have demonstrated its ability to modulate key biological pathways involved in inflammation and cell proliferation, suggesting potential therapeutic applications in treating inflammatory diseases and cancer.
In conclusion, 5-Carbamoyltricyclo[3.3.0.03,7]octane-1-carboxylic acid (CAS No. 2445793-81-5) is a multifaceted compound with significant potential in both pharmaceutical development and materials science. Its unique structural features and functional groups make it an attractive candidate for further research and development across multiple scientific disciplines.
2445793-81-5 (5-carbamoyltricyclo3.3.0.0,3,7octane-1-carboxylic acid) Related Products
- 185964-18-5(Octakis(3-acetoxypropyl)octasilsesquioxane)
- 1016776-89-8(2-(1H-1,2,4-triazol-1-yl)pyridine-4-carbothioamide)
- 61719-60-6(7-Nitro-1H-imidazo4,5-cpyridin-2(3H)-one)
- 2034551-82-9(5-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one)
- 2248382-44-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-carbamoylpyridine-2-carboxylate)
- 2172526-39-3(3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2-oxazol-3-ylformamido}heptanoic acid)
- 2228557-40-0(2-(3-chloroprop-1-en-2-yl)quinoline)
- 2138206-65-0(2-Pentanone, 1-amino-5-(1-methylcyclopropyl)-)
- 18871-66-4((1,1-dimethoxyethyl)dimethylamine)
- 175968-61-3(4-(Benzyloxy)-3-fluorobenzaldehyde)


